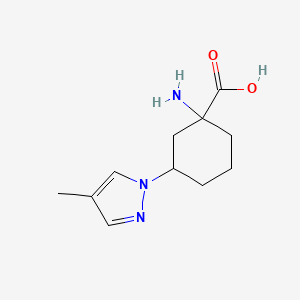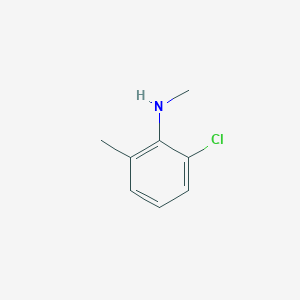![molecular formula C5H13ClN2O3S B13488853 [(2S)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13488853.png)
[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-morpholin-2-yl]methanesulfonamide hydrochloride typically involves the reaction of sulfonyl chlorides with amines. A common method is the reaction of methanesulfonyl chloride with morpholine under basic conditions to form the desired sulfonamide. The reaction is usually carried out in the presence of a base such as pyridine to absorb the generated hydrochloric acid .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of [(2S)-morpholin-2-yl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological macromolecules, leading to inhibition of enzyme activity or disruption of protein function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with similar chemical properties.
Sulfanilamide: A well-known sulfonamide used as an antibiotic.
Sulfamethoxazole: Another sulfonamide antibiotic with a broader spectrum of activity.
Uniqueness
[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride is unique due to its specific structural features, including the morpholine ring and the sulfonamide group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C5H13ClN2O3S |
|---|---|
Poids moléculaire |
216.69 g/mol |
Nom IUPAC |
[(2S)-morpholin-2-yl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O3S.ClH/c6-11(8,9)4-5-3-7-1-2-10-5;/h5,7H,1-4H2,(H2,6,8,9);1H/t5-;/m0./s1 |
Clé InChI |
HLFWTZSGSHEHEO-JEDNCBNOSA-N |
SMILES isomérique |
C1CO[C@@H](CN1)CS(=O)(=O)N.Cl |
SMILES canonique |
C1COC(CN1)CS(=O)(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride](/img/structure/B13488801.png)


![3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid](/img/structure/B13488833.png)
![{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine, Mixture of diastereomers](/img/structure/B13488844.png)
![Tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13488846.png)


![3-(Trimethylsilyl)spiro[3.3]heptan-1-one](/img/structure/B13488859.png)

